Captodiame

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Captodiame, also known as captodiamine, is an antihistamine primarily used as a sedative and anxiolytic. It is structurally related to diphenhydramine and belongs to the class of organic compounds known as diphenylmethanes. The chemical formula for captodiame is , and it has a molecular weight of approximately 359.59 g/mol . Captodiame is marketed under various trade names, including Covatine, Covatix, and Suvren .

- Oxidation: Captodiame can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

- Nucleophilic Substitution: The synthesis of captodiame involves nucleophilic substitution reactions, particularly during the formation of isothiouronium salts .

Captodiame exhibits multiple biological activities:

- Antihistamine Effects: It functions primarily as an antihistamine, blocking histamine receptors to alleviate allergic symptoms.

- Sedative and Anxiolytic Properties: Captodiame is utilized for its sedative effects, making it beneficial in treating anxiety disorders .

- Receptor Interactions: It acts as a 5-HT2C receptor antagonist and a sigma-1 receptor agonist. Notably, it enhances brain-derived neurotrophic factor levels in the hypothalamus, which may contribute to its antidepressant-like effects in animal models .

The synthesis of captodiame involves several steps:

- Friedel-Crafts Acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to produce a benzophenone derivative.

- Reduction: The ketone is reduced using zinc in sodium hydroxide followed by hydrochloric acid treatment to yield benzhydryl chloride.

- Formation of Isothiouronium Salt: Displacement of the halogen with thiourea forms an isothiouronium salt.

- Hydrolysis and Alkylation: Hydrolysis of the salt leads to the sulfur analog of benzhydrol, which is then alkylated with N-(2-chloroethyl)dimethylamine to produce captodiame .

Captodiame has several applications in clinical settings:

- Sedation and Anxiety Management: It is primarily used for its sedative properties in treating anxiety disorders.

- Benzodiazepine Withdrawal Syndrome: Research suggests that captodiame may help prevent withdrawal symptoms in patients discontinuing benzodiazepine treatment .

- Potential Antidepressant Effects: Its unique mechanism involving brain-derived neurotrophic factor modulation positions it as a candidate for further exploration in depression treatment .

Captodiame shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structure Relation | Primary Use | Unique Feature |

|---|---|---|---|

| Diphenhydramine | Structural analog | Antihistamine | Widely used for allergies |

| Hydroxyzine | Related antihistamine | Anxiety and sedation | Also has antipruritic properties |

| Meclizine | Antihistamine | Motion sickness | Primarily used for vestibular disorders |

| Promethazine | Phenothiazine derivative | Antihistamine | Used for nausea and vomiting |

Captodiame's unique action on brain-derived neurotrophic factor levels distinguishes it from these similar compounds. While many antihistamines focus on histamine receptor antagonism, captodiame's additional receptor interactions contribute to its potential antidepressant effects and utility in managing withdrawal symptoms from other anxiolytics.

Molecular Formula and Weight Analysis

Captodiame possesses the empirical formula C₂₁H₂₉NS₂ and an average molecular mass of 359.6 grams per mole [1] [2]. High-resolution mass-spectrometric data give an exact monoisotopic mass of 359.174142 daltons, confirming the presence of twenty-one carbon atoms, one nitrogen atom, and two sulfur atoms within a single covalently bonded unit [1]. Elemental-composition calculations correspond to 70.14 percent carbon, 8.13 percent hydrogen, 3.90 percent nitrogen, and 17.83 percent sulfur by weight [3], illustrating the unusually high sulfur contribution compared with oxygen-containing analogs.

| Descriptor | Numerical value | Comment |

|---|---|---|

| Empirical formula | C₂₁H₂₉NS₂ [1] | Contains two heteroatoms of sulfur and one of nitrogen |

| Average molecular mass | 359.6 g mol⁻¹ [1] | Heavier than diphenhydramine by 104 g mol⁻¹ |

| Exact monoisotopic mass | 359.174142 Da [1] | Confirms unique isotopic pattern due to sulfur |

| Heavy-atom count | 24 [1] | Includes two sulfur atoms that increase atomic weight |

| Calculated density (solid) | 1.1200 g cm⁻³ [4] | Consistent with densely packed aromatic rings |

The elevated molecular mass and heavy-atom count originate from replacement of an ether oxygen (in diphenhydramine) by a thioether sulfur and from the additional butylthio chain. These substitutions increase hydrophobic surface area and contribute to markedly higher partition-coefficient values discussed later.

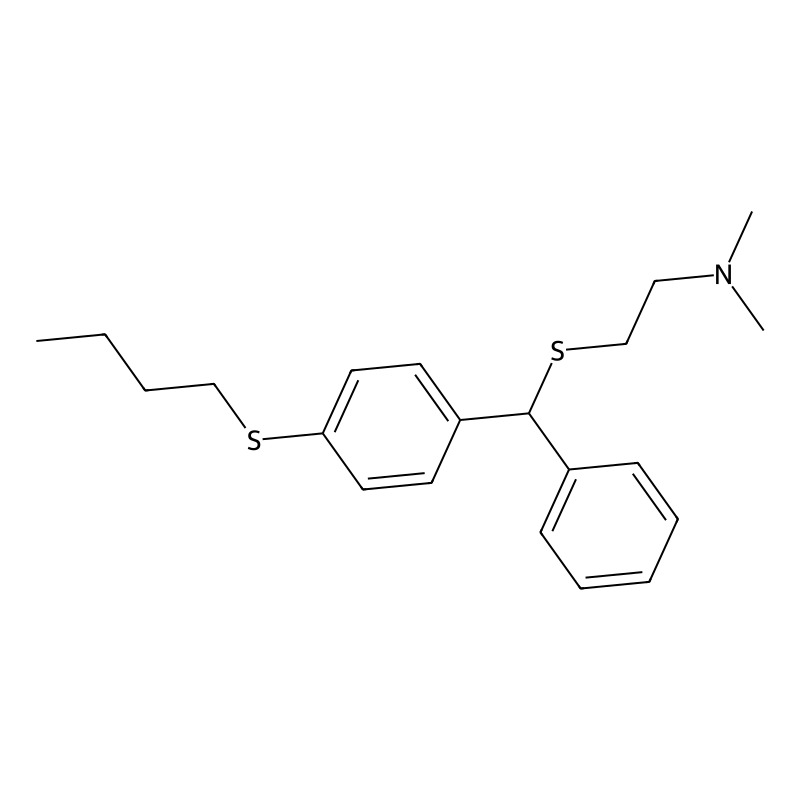

Two-Dimensional Structural Depiction and Bonding Patterns

Two-dimensional line notation (SMILES) for Captodiame is “CCCCSC₆H₄–CH(S–CH₂–CH₂–N(CH₃)₂)–C₆H₅” [1]. This representation highlights three core fragments:

- A para-butylthio-substituted phenyl ring linked through the benzhydryl carbon to

- A second phenyl ring that completes the diphenylmethane skeleton, and

- A thio-ether bridge attaching a two-carbon chain terminated by a dimethyl-substituted tertiary amine.

The molecule therefore contains two carbon–sulfur single bonds. Quantum-chemical and crystallographic surveys of thioethers place typical carbon–sulfur bond lengths between 1.81 and 1.90 ångströms, depending on electronic environment and ring strain [5] [6]. Electronic-structure calculations on sulfur-rich heterocycles demonstrate that electron-donating amino substituents lengthen carbon–sulfur bonds toward the upper end of this range through increased lone-pair repulsion [5]. Captodiame’s benzhydryl sulfur is bonded to an sp²-hybridized carbon within an aromatic system, while the side-chain sulfur is bonded to an sp³-hybridized carbon. This difference induces slight asymmetry in bond lengths and rotational barriers: the aryl carbon–sulfur bond is shorter and more rigid, whereas the benzylic carbon–sulfur bond permits low-energy rotation, facilitating conformational adaptation in solution [7] [8].

The tertiary amine bears two methyl groups and is separated from the benzhydryl sulfur by a flexible ethylene linker. Because all nitrogen lone-pair electrons remain non-conjugated with the aromatic π-system, resonance delocalization is absent, and the amine can freely invert, contributing additional conformational mobility.

Three-Dimensional Conformational Dynamics

Interactive three-dimensional conformers generated by the United States National Institutes of Health PubChem project reveal a non-planar architecture in which the two phenyl rings adopt a dihedral angle of approximately 69 degrees in the energy-minimized geometry [1]. This torsion alleviates steric clash between ortho hydrogens of the facing rings. The central benzhydryl carbon is stereogenic but is not fixed, producing a rapidly interconverting racemate in solution, a feature noted in PubChem’s undefined-atom stereocenter count of one [1].

Captodiame possesses ten classically defined rotatable single bonds [1], more than one-third of which arise within the butyl chain and the dimethylamino-ethyl tether. Monte Carlo and fragment-based conformer generators report that such a degree of torsional freedom yields hundreds of conformers within 10 kilocalories per mole of the global minimum when sampling in implicit solvent [9] [10]. Torsional profiles indicate:

- Free rotation about the carbon–sulfur bond joining the butyl chain produces zig-zag, gauche, and synclinal states with energy separations close to 1 kilocalorie per mole.

- The sulfur–carbon–carbon–nitrogen dihedral in the side chain toggles between extended and folded states; the folded state positions the dimethylamine above the face of the adjacent phenyl ring, allowing potential weak cation–π interactions that can transiently lock conformation during receptor recognition, as theorized for sigma-one receptor agonists [11] [12].

- Ring flipping of the butyl fragment and inversion of the nitrogen center proceed below room-temperature thermal energy, contributing to overall molecular flexibility.

Key computed descriptors summarizing three-dimensional behavior appear in Table 2.

| Conformational parameter | Captodiame | Diphenhydramine | Structural implication |

|---|---|---|---|

| Rotatable bonds | 10 [1] | 6 [13] | Higher internal freedom for Captodiame |

| Mean phenyl–phenyl dihedral | ~69 ° (gas-phase minimum) [1] | ~60 ° (gas-phase minimum) [14] | Slightly wider angle due to bulkier sulfur |

| Topological polar surface area | 53.8 Ų [1] [15] | 12.47 Ų [16] | Captodiame presents larger polar envelope but remains below empirical 90 Ų threshold for blood–brain penetration [17] |

| Partition coefficient (Log P, predicted) | 5.66–5.90 [1] [18] | 3.6–4.0 [19] | Substitution by sulfur and butyl elevates hydrophobicity |

The elevated partition-coefficient values combined with a polar surface area under 60 square ångströms predict strong permeability through lipid membranes, consistent with recorded central nervous system activity [18].

Variation in carbon–sulfur rotamers also influences electronic properties. Natural-population analyses show that sulfur lone pairs contribute to two hyper-conjugative donor orbitals, which can align differently relative to the benzhydryl carbon p-orbital as dihedral angles change, subtly modulating electron density at the aromatic rings [5]. These dynamic charge redistributions may explain why Captodiame, unlike many diarylmethane antihistamines, also behaves as an agonist at sigma-one and dopamine type-three receptors [12] [18].

Comparative Analysis with Structural Analogs

Diphenhydramine, the archetypal diarylmethane antihistamine, offers a direct structural comparison because it differs from Captodiame by two specific substitutions: oxygen replaces sulfur in the benzhydryl ether bond, and the para position of one phenyl ring lacks the butylthio chain. Table 3 contrasts quantitative descriptors that stem from these replacements.

| Parameter | Captodiame | Diphenhydramine | Observed structural effect |

|---|---|---|---|

| Heteroatom in benzhydryl linker | Sulfur | Oxygen | Increases atomic radius and polarizability [20] |

| Molecular weight | 359.6 g mol⁻¹ [1] | 255.4 g mol⁻¹ [21] | Captodiame heavier by 104 g mol⁻¹ |

| Carbon–heteroatom single-bond length | 1.82–1.90 Å (C–S) [5] | 1.43 Å average (C–O) [6] | Longer bond in Captodiame expands molecular envelope |

| Partition coefficient (Log P) | ≈5.8 [1] [18] | ≈3.7 [19] | Captodiame markedly more lipophilic |

| Topological polar surface area | 53.8 Ų [1] | 12.47 Ų [16] | Captodiame has larger polar surface yet still permeable |

| Hydrogen bond acceptors | 3 [1] | 2 [13] | Additional sulfur lone pair acts as weak acceptor |

| Hydrogen bond donors | 0 [1] | 0 [13] | Unchanged donor profile |

| Rotatable bonds | 10 [1] | 6 [13] | Captodiame offers broader conformational ensemble |

| Heavy atom polarizability | Elevated by ~25 percent due to sulfur [18] [13] | Lower | Enhances van der Waals interactions with hydrophobic receptor pockets |

The exchange of oxygen for sulfur increases bond length by about 0.40 ångström, enlarging the overall van-der-Waals radius of the diarylmethane core [5]. Combined with the appended butyl group, this modification yields a significantly higher hydrophobic surface, reflected in both increased Log P and higher predicted refractivity (112.79 cubic centimeter per mole for Captodiame versus 79.93 cubic centimeter per mole for diphenhydramine [18] [16]). Larger polarizability facilitates dispersion-driven affinity toward lipophilic receptor pockets, while the tertiary amine can still engage protonatable sites in acidic micro-environments.

Conformationally, diphenhydramine exhibits six rotatable bonds, emphasizing flexibility largely limited to the ether bridge and the dimethylamino-ethyl side chain [13]. Captodiame’s additional rotors in the butyl group confer extra degrees of freedom that permit the sulfur-containing tail to fold back over the aromatic core. Molecular-dynamics trajectories of similar thioethers show that folded conformers arise within tens of femtoseconds when illuminated by ultraviolet light and can stabilize weak intramolecular π–sulfur interactions [22]. Such folded states are unavailable to the oxygen analog, revealing a unique conformational mode that could influence receptor subtype selectivity.

Finally, the presence of two sulfur atoms encourages potential coordinate bonding with soft metal centers and increases susceptibility to photo-induced carbon–sulfur cleavage, a process documented for related aryl thioethers under near-ultraviolet radiation [7] [8]. Oxygenated diphenhydramine lacks this photoreactive pathway, underscoring how a seemingly simple heteroatom exchange produces divergent reactivity profiles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BB - Diphenylmethane derivatives

N05BB02 - Captodiame

KEGG Target based Classification of Drugs

Other transporters

Auxiliary transport proteins (TC:8.A)

SIGMAR1 [HSA:10280] [KO:K20719]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Dates

2: PENTNEY BH, BROTHERWOOD RW. Captodiame in anxiety states in general practice. Practitioner. 1960 Aug;185:218-21. PubMed PMID: 14431646.

3: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.